

# Application Notes and Protocols for Measuring Tebapivat Activity In Vitro

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## Compound of Interest

Compound Name: *Tebapivat*

Cat. No.: *B15144790*

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These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the in vitro activity of **Tebapivat** (formerly AG-946), a potent, allosteric activator of pyruvate kinase (PKR). The following assays are designed to assess the biochemical and cellular effects of **Tebapivat** on red blood cell (RBC) physiology.

## Overview of Tebapivat's Mechanism of Action

**Tebapivat** is an investigational oral medication that activates the red blood cell-specific isoform of pyruvate kinase (PKR).<sup>[1][2]</sup> Pyruvate kinase is a critical enzyme in the glycolytic pathway, catalyzing the final step which generates adenosine triphosphate (ATP) and pyruvate.<sup>[3][4]</sup> In certain hemolytic anemias, such as sickle cell disease (SCD) and pyruvate kinase deficiency, PKR function is impaired, leading to decreased ATP production and an accumulation of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG).<sup>[5]</sup>

Low ATP levels compromise red blood cell membrane integrity and function, while high 2,3-DPG levels decrease the oxygen affinity of hemoglobin, which can exacerbate sickling in SCD.<sup>[5][6]</sup> **Tebapivat**, as a PKR activator, aims to correct these metabolic abnormalities by increasing ATP levels and decreasing 2,3-DPG levels, thereby improving RBC health and function.<sup>[2][7]</sup>

## Quantitative Data Summary

The following tables summarize the in vitro effects of **Tebapivat** on key biomarkers in red blood cells.

Table 1: Ex Vivo Effects of **Tebapivat** on Pyruvate Kinase (PKR) Activity and Thermostability in Sickle Cell Disease (SCD) Red Blood Cells[7]

Treatment	Concentration (μM)	PKR Activity (% of Vehicle)	PKR Thermostability (% of Vehicle)
Vehicle (DMSO)	-	100	22
Mitapivat	100	~150	78
Tebapivat (AG-946)	5	~150	66
Tebapivat (AG-946)	50	~150	95

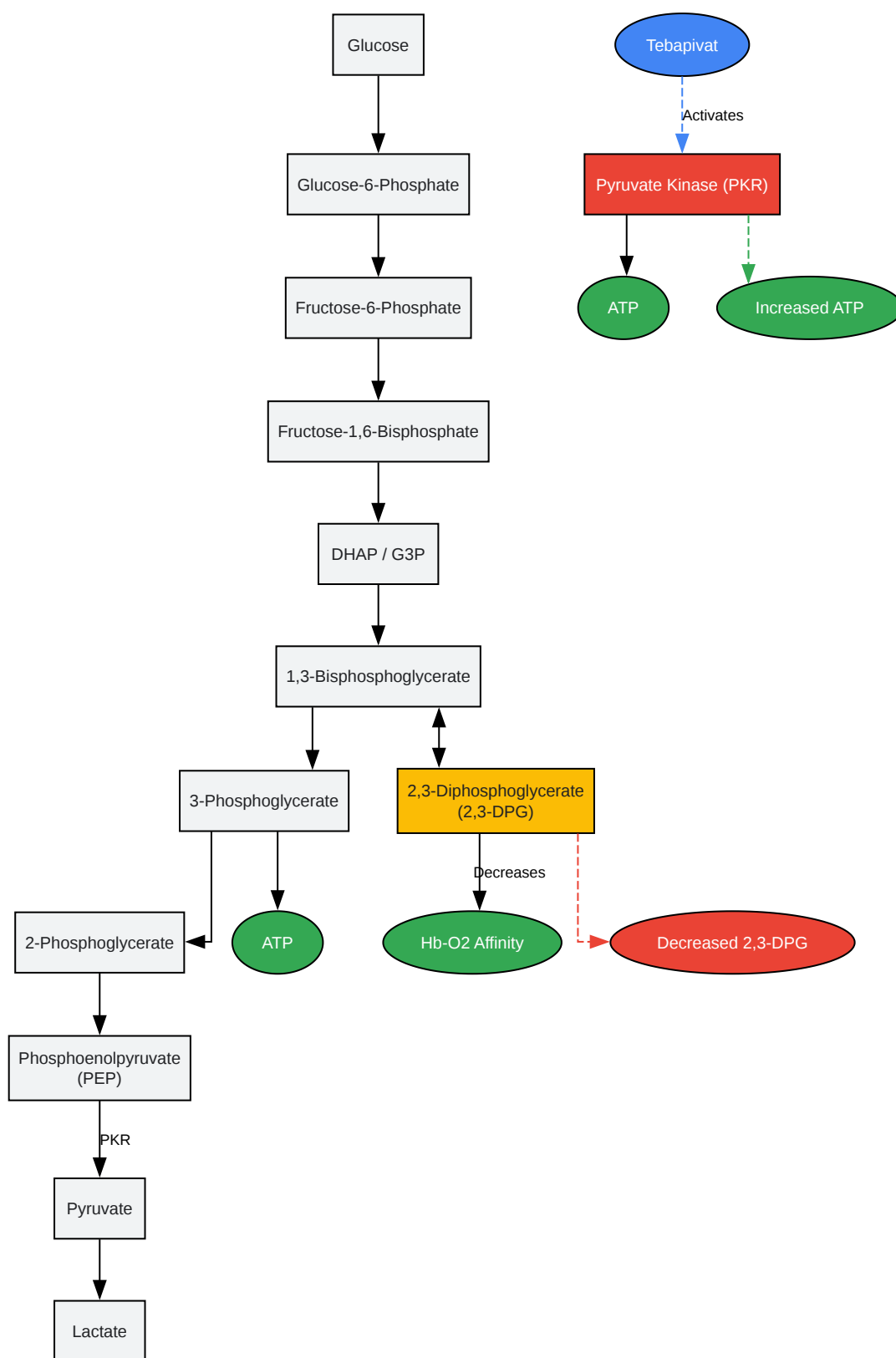
Table 2: Ex Vivo Effects of **Tebapivat** on Red Blood Cell Metabolites and Oxygen Affinity in Sickle Cell Disease (SCD) Red Blood Cells[7]

Treatment	Concentration (μM)	2,3-DPG (% of Vehicle)	ATP/2,3-DPG Ratio (Fold Change vs. Vehicle)	p50 (% of Vehicle)
Vehicle (DMSO)	-	100	1	100
Mitapivat	100	~75	~1.5	95
Tebapivat (AG-946)	1	~80	~1.4	96
Tebapivat (AG-946)	5	~75	~1.6	94
Tebapivat (AG-946)	50	~70	~1.8	95

Table 3: In Vivo Pharmacodynamic Effects of **Tebapivat** in Patients with Sickle Cell Disease (28-Day Treatment)[8]

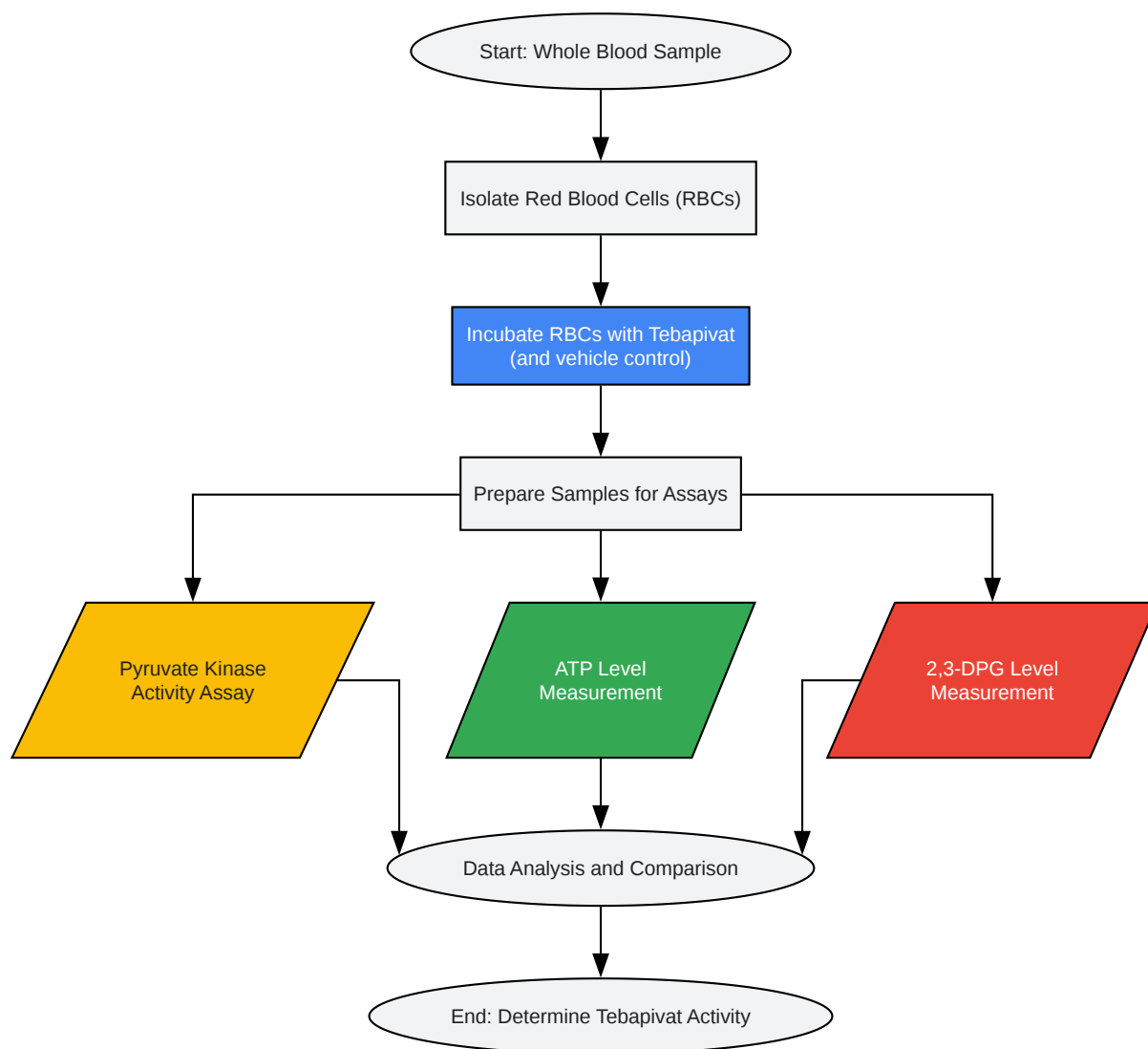
Tebapivat Dose	Mean % Increase in ATP from Baseline (SD)	Mean % Reduction in 2,3-DPG from Baseline (SD)
2 mg	46.3% (29.08)	20.91% (7.10)
5 mg	67.8% (30.92)	29.44% (12.67)

## Signaling Pathways and Experimental Workflows



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Figure 1. **Tebapivat**'s action on the red blood cell glycolytic pathway.



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Figure 2. General experimental workflow for in vitro evaluation of **Tebapivat**.

## Experimental Protocols

### Protocol for Pyruvate Kinase (PK) Activity Assay

This protocol is adapted from commercially available colorimetric assay kits and is suitable for measuring PKR activity in red blood cell lysates.[9][10][11][12] The assay is based on a coupled enzyme reaction where the pyruvate generated by PKR is used to produce a detectable signal.

#### Materials:

- Isolated red blood cells
- **Tebapivat** stock solution (in DMSO)
- Vehicle control (DMSO)
- Pyruvate Kinase Assay Buffer
- ADP (Adenosine 5'-diphosphate) solution
- PEP (Phospho(enol)pyruvate) solution
- Lactate Dehydrogenase (LDH)
- NADH (Nicotinamide adenine dinucleotide, reduced)
- 96-well clear flat-bottom microplate
- Microplate reader capable of measuring absorbance at 340 nm

#### Procedure:

- RBC Lysate Preparation:
  - Wash isolated RBCs twice with 1X PBS.
  - Lyse the RBCs by adding 4 volumes of cold Pyruvate Kinase Assay Buffer.
  - Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.
  - Collect the supernatant (hemolysate) for the assay. Determine the hemoglobin concentration of the lysate for normalization.

- Reaction Mix Preparation:
  - Prepare a reaction mix for each sample and control. For each well, combine:
    - 50  $\mu$ L Pyruvate Kinase Assay Buffer
    - 2  $\mu$ L ADP solution (100 mM)
    - 1  $\mu$ L PEP solution (100 mM)
    - 1  $\mu$ L LDH (10 units/mL)
    - 1  $\mu$ L NADH (10 mM)
  - Vortex briefly to mix.
- Assay:
  - Add 10  $\mu$ L of RBC lysate (pre-treated with **Tebapivat** or vehicle) to each well of the 96-well plate.
  - Add 90  $\mu$ L of the reaction mix to each well.
  - Immediately measure the absorbance at 340 nm at 37°C in kinetic mode for 10-20 minutes, taking readings every 30 seconds.
- Data Analysis:
  - Calculate the rate of NADH consumption by determining the slope of the linear portion of the absorbance curve ( $\Delta\text{Abs}/\text{min}$ ).
  - PK activity (U/g Hb) =  $(\Delta\text{Abs}/\text{min}) / (\epsilon * l * [\text{Hb}])$ 
    - $\epsilon$  = Molar extinction coefficient of NADH ( $6.22 \text{ mM}^{-1}\text{cm}^{-1}$ )
    - $l$  = path length of the microplate well (cm)
    - $[\text{Hb}]$  = Hemoglobin concentration in the lysate (g/dL)

- Compare the PK activity in **Tebapivat**-treated samples to the vehicle control.

## Protocol for ATP Level Measurement

This protocol utilizes a luciferase-based assay to quantify ATP levels in RBCs treated with **Tebapivat**.<sup>[2][13]</sup>

Materials:

- Isolated red blood cells
- **Tebapivat** stock solution (in DMSO)
- Vehicle control (DMSO)
- ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- 96-well opaque-walled microplate
- Luminometer

Procedure:

- Sample Preparation:
  - Wash isolated RBCs twice with 1X PBS containing 10 mM glucose.
  - Resuspend the RBCs in PBS with glucose to a concentration of  $1 \times 10^6$  cells/mL.
  - Incubate the RBC suspension with various concentrations of **Tebapivat** or vehicle control for a specified time (e.g., 2-4 hours) at 37°C.
- Assay:
  - Add 100 µL of the RBC suspension to each well of the 96-well opaque plate.
  - Add 100 µL of the ATP assay reagent to each well.
  - Mix on an orbital shaker for 2 minutes to induce cell lysis.



- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Data Analysis:
  - Generate a standard curve using known concentrations of ATP.
  - Determine the ATP concentration in each sample by interpolating from the standard curve.
  - Express the results as a percentage increase in ATP compared to the vehicle control.

## Protocol for 2,3-Diphosphoglycerate (2,3-DPG) Level Measurement

This protocol describes a spectrophotometric method for the determination of 2,3-DPG levels in RBCs.<sup>[2][14]</sup>

Materials:

- Isolated red blood cells
- **Tebapivat** stock solution (in DMSO)
- Vehicle control (DMSO)
- Perchloric acid (8% w/v)
- Potassium carbonate (3 M)
- 2,3-DPG assay kit (commercially available)
- 96-well clear flat-bottom microplate
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Metabolite Extraction:

- Incubate isolated RBCs with **Tebapivat** or vehicle control as described in the ATP assay protocol.
- After incubation, pellet the RBCs by centrifugation.
- Lyse the RBCs and deproteinize the sample by adding an equal volume of cold 8% perchloric acid.
- Vortex and incubate on ice for 10 minutes.
- Centrifuge at 13,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and neutralize with 3 M potassium carbonate.
- Centrifuge to pellet the potassium perchlorate precipitate. The supernatant contains the 2,3-DPG.
- Assay:
  - Follow the instructions provided with the commercial 2,3-DPG assay kit. This typically involves a series of enzymatic reactions that lead to the oxidation of NADH, which is measured as a decrease in absorbance at 340 nm.
- Data Analysis:
  - Generate a standard curve using known concentrations of 2,3-DPG.
  - Determine the 2,3-DPG concentration in each sample from the standard curve.
  - Normalize the results to the hemoglobin concentration of the initial RBC lysate.
  - Express the results as a percentage decrease in 2,3-DPG compared to the vehicle control.

## Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of **Tebapivat**'s activity as a PKR activator. By measuring its direct effect on PKR activity and its downstream consequences on ATP and 2,3-DPG levels in red blood

cells, researchers can effectively evaluate its potential as a therapeutic agent for various hemolytic anemias. Consistent and careful execution of these assays will yield reliable and reproducible data crucial for advancing the understanding and development of **Tebapivat**.

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- To cite this document: BenchChem. [Application Notes and Protocols for Measuring Tebapivat Activity In Vitro]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144790#assays-for-measuring-tebapivat-activity-in-vitro]

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